

Introduction: The Strategic Importance of the Pyridinylmethylthiol Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pyridin-4-YL-methanethiol*

Cat. No.: *B154844*

[Get Quote](#)

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged structure," a recurring motif in a multitude of FDA-approved drugs due to its unique combination of aromaticity, hydrogen bonding capability, and metabolic stability.^[1] When functionalized with a methanethiol group at the 4-position, the resulting molecule, **Pyridin-4-YL-methanethiol** (also known as 4-(mercaptomethyl)pyridine), emerges as a highly versatile and strategic building block.^[2] Its utility stems from the orthogonal reactivity of its two key functional groups: the nucleophilic thiol, which serves as a potent handle for covalent modification and linker attachment, and the basic pyridine nitrogen, which allows for modulation of physicochemical properties such as solubility and can engage in crucial interactions with biological targets.

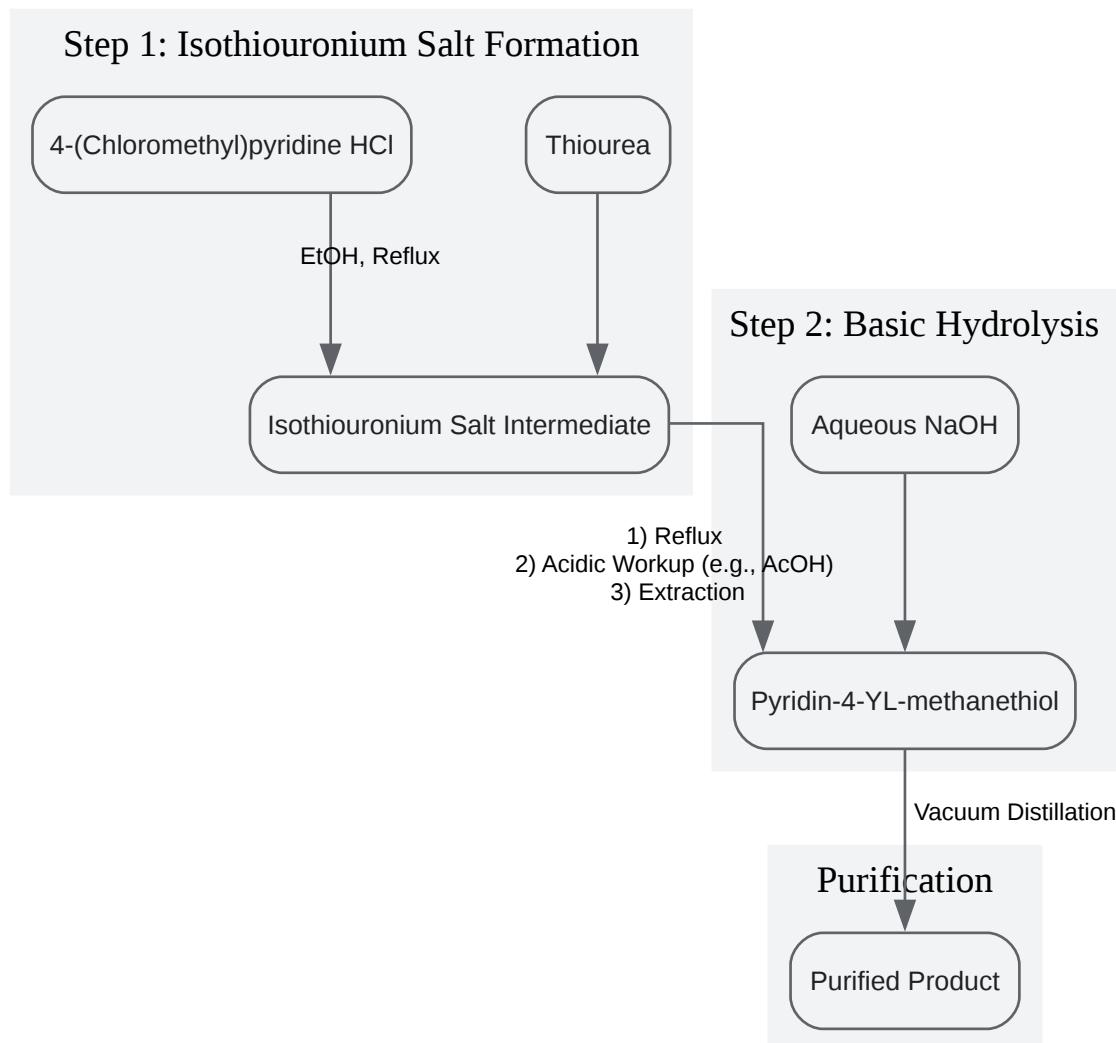
This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of **Pyridin-4-YL-methanethiol**, tailored for researchers, scientists, and drug development professionals. The insights herein are grounded in established chemical principles and aim to facilitate the effective utilization of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

Pyridin-4-YL-methanethiol is a colorless to slightly yellow liquid with a characteristic pungent sulfurous odor.^[2] Its core properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	pyridin-4-ylmethanethiol	[3]
Synonyms	4-(Mercaptomethyl)pyridine, 4-Pyridinemethanethiol	[2][4]
CAS Number	1822-53-3	[3][4]
Molecular Formula	C ₆ H ₇ NS	[3][4]
Molecular Weight	125.19 g/mol	[3][4]
Boiling Point	109-111 °C (at 8 Torr)	[2]
Density (Predicted)	1.107 ± 0.06 g/cm ³	[2]
pKa (Predicted)	8.25 ± 0.10	[2]
XLogP3 (Predicted)	1.0	[5]

Expert Insights on Solubility and Lipophilicity:


While specific experimental solubility data is sparse, the structure provides clear indicators. The pyridine ring imparts polarity and water solubility, while the overall small size and hydrocarbon character suggest solubility in polar organic solvents.[\[1\]](#) The predicted XLogP3 value of 1.0 suggests a balanced character, neither excessively lipophilic nor hydrophilic.[\[5\]](#)

For drug development professionals, this balanced lipophilicity is a key starting point. It suggests that derivatives can be readily tuned to either enhance aqueous solubility (e.g., by protonating the pyridine nitrogen to form a salt) or increase membrane permeability (e.g., by alkylating the thiol to mask its polarity) to meet the specific demands of a drug target's environment.

Synthesis and Purification

A reliable and common laboratory-scale synthesis of **Pyridin-4-YL-methanethiol** involves a two-step, one-pot procedure starting from the commercially available 4-(Chloromethyl)pyridine hydrochloride. This method leverages the classic formation of a thiol from an alkyl halide via an

isothiouronium salt intermediate. The hydrochloride salt of the starting material is often preferred for its enhanced stability and handling properties compared to the free base.[6]

[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of **Pyridin-4-YL-methanethiol**.

Detailed Experimental Protocol

Materials:

- 4-(Chloromethyl)pyridine hydrochloride
- Thiourea

- Ethanol (absolute)
- Sodium Hydroxide (NaOH)
- Acetic Acid (glacial)
- Diethyl ether or Dichloromethane (for extraction)
- Magnesium Sulfate (anhydrous)

Procedure:

- Isothiouronium Salt Formation: a. To a round-bottom flask equipped with a reflux condenser, add 4-(chloromethyl)pyridine hydrochloride (1.0 eq) and thiourea (1.1 eq). b. Add absolute ethanol as the solvent (approx. 5-10 mL per gram of starting material). c. Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC until the starting material is consumed (typically 2-4 hours). The intermediate isothiouronium salt may precipitate from the solution upon cooling.
- Hydrolysis to Thiol: a. To the reaction mixture (which can be used directly without isolating the intermediate), add an aqueous solution of sodium hydroxide (e.g., 10% w/v, approx. 3.0 eq). b. Heat the mixture to reflux for an additional 1-2 hours. This hydrolyzes the isothiouronium salt to the corresponding thiol.
- Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the solution to a pH of approximately 7-8 by the dropwise addition of glacial acetic acid. This step is crucial as the thiol is more stable near neutral pH. c. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3x volumes). d. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: a. The crude product is typically a pungent oil. Purify via vacuum distillation to obtain the final product as a clear to pale yellow liquid.[\[2\]](#)

Spectroscopic Characterization

Confirming the structure and purity of the synthesized product is paramount. Below are the expected spectral data based on the known properties of the pyridine and methanethiol moieties.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals: a singlet for the thiol proton, a singlet for the methylene protons, and two doublets for the aromatic protons of the symmetrically substituted pyridine ring.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.5	Doublet	2H	H-2, H-6 (Pyridine)
~ 7.2	Doublet	2H	H-3, H-5 (Pyridine)
~ 3.7	Singlet	2H	-CH ₂ -
~ 1.8	Singlet (broad)	1H	-SH

Note: The thiol proton (-SH) chemical shift can be variable and may broaden or exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the symmetry of the molecule, showing three signals for the pyridine ring carbons and one for the methylene carbon.[7][8]

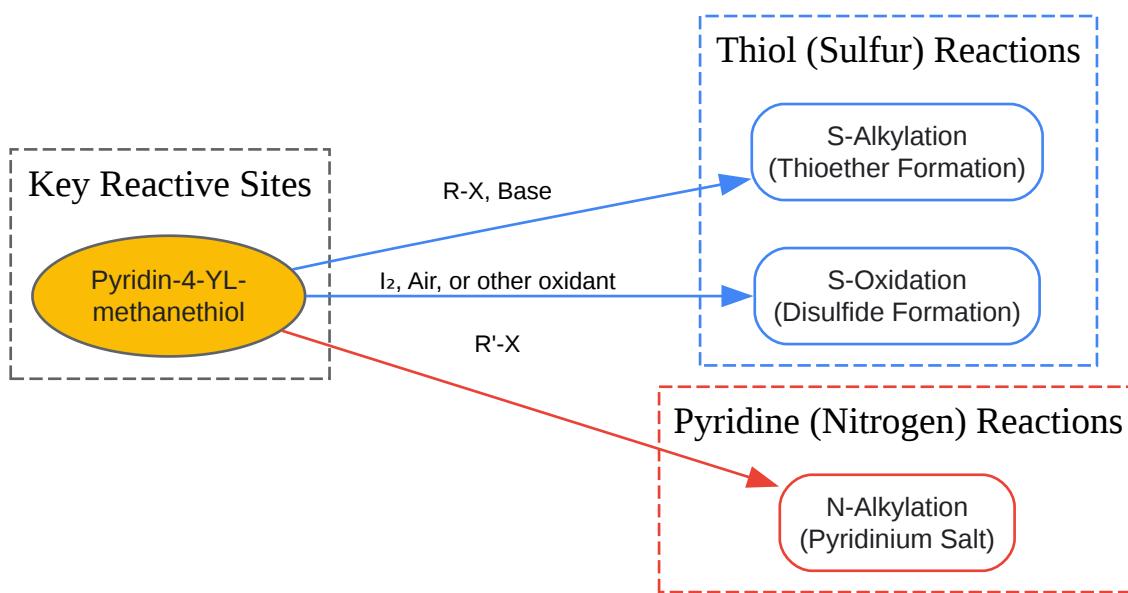
Chemical Shift (δ , ppm)	Assignment
~ 150	C-2, C-6 (Pyridine)
~ 148	C-4 (Pyridine)
~ 122	C-3, C-5 (Pyridine)
~ 28	-CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
~ 2550	Weak	S-H Stretch
~ 1600, ~1415	Strong, Medium	Pyridine Ring C=C, C=N Stretches
~ 1465	Medium	-CH ₂ - Scissoring

Causality Note: The S-H stretch is characteristically weak in intensity, a key diagnostic feature for thiols.


Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 125. A prominent fragment would be the loss of the thiol group (-SH), leading to the pyridylmethyl cation at m/z = 92, which is stabilized by the aromatic ring.

m/z	Assignment
125	[M] ⁺ (Molecular Ion)
92	[M - SH] ⁺

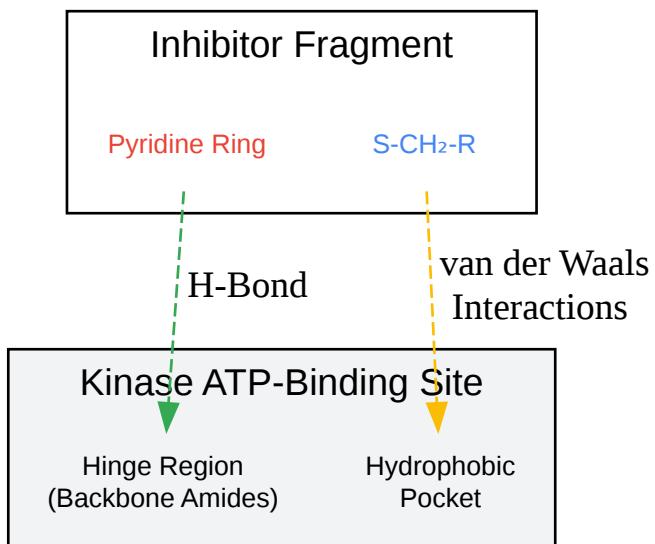
Chemical Reactivity

The synthetic utility of **Pyridin-4-YL-methanethiol** is derived from the distinct reactivity of its thiol and pyridine functionalities. This allows for selective and sequential chemical modifications.

[Click to download full resolution via product page](#)

Figure 2: Principal reaction pathways for *Pyridin-4-YL-methanethiol*.

- Reactions at the Thiol Group (Soft Nucleophile):
 - S-Alkylation: The thiol is readily deprotonated by mild bases (e.g., K₂CO₃, Et₃N) to form a thiolate, which is a potent nucleophile. This thiolate efficiently displaces halides and other leaving groups from primary and secondary carbons in an S_n2 reaction to form stable thioethers. This is the most common reaction used to incorporate the molecule into larger structures.[9]
 - S-Oxidation: Thiols are susceptible to oxidation. Mild oxidants (e.g., I₂, air, DMSO) will convert two molecules of the thiol into the corresponding disulfide. This reversible disulfide linkage is of great interest in drug delivery and chemical biology for creating systems that can be cleaved under the reducing conditions found inside cells.[10][11]
- Reactions at the Pyridine Nitrogen (Hard Nucleophile):
 - N-Alkylation: The lone pair on the pyridine nitrogen can be alkylated by reactive alkyl halides (e.g., methyl iodide) to form a quaternary pyridinium salt. This modification dramatically increases the water solubility of the molecule and introduces a positive charge, which can be used to target specific protein residues or alter cell permeability.


- Protonation: As a base, the pyridine nitrogen will be protonated in acidic media, forming a pyridinium salt. This is fundamental to its handling and can be used to control its solubility during aqueous workups.

Applications in Medicinal Chemistry and Drug Development

The pyridine-thiol combination is a powerful asset in drug design. The pyridine core often serves as a hinge-binding motif, particularly in kinase inhibitors, where the nitrogen can form a critical hydrogen bond with the backbone amide of the kinase hinge region. The methanethiol group provides a vector for elaboration, allowing chemists to build out a substituent that can occupy adjacent hydrophobic pockets to achieve potency and selectivity.

Case Study: A Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a central heterocyclic core that binds to the ATP-binding site. Pyridine derivatives are frequently explored for this purpose.^[12] **Pyridin-4-YL-methanethiol** can be used as a starting fragment where the pyridine binds the hinge, and the thiol is alkylated to introduce a variety of side chains that probe the surrounding pocket for additional interactions.

[Click to download full resolution via product page](#)

Figure 3: Conceptual diagram of a **Pyridin-4-YL-methanethiol**-derived fragment binding to a kinase active site.

Furthermore, there is evidence suggesting this molecule may have intrinsic biological activity, potentially as a caspase inhibitor or as an interactor with the NOD2 protein, opening avenues for its use in inflammatory diseases and apoptosis research.

Safety and Handling

Pyridin-4-YL-methanethiol is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[3]

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- PubChem. (n.d.). Pyridin-4-ylmethanethiol. National Center for Biotechnology Information.
- Sobarzo-Sánchez, E., De la Fuente, J., Quezada, E., & Castedo, L. (2006). Complete assignments of ¹H and ¹³C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 44(12), 1131–1134.
- Wodka, D., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2812-2816.
- ChemWhat. (n.d.). **PYRIDIN-4-YL-METHANETHIOL** CAS#: 1822-53-3.
- LookChem. (n.d.). Cas 1822-53-3, **PYRIDIN-4-YL-METHANETHIOL**.
- Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 253-258.
- Childs, R. F., & Johnson, A. W. (1965). Rearrangement reactions of 4-chloromethyl-1,4-dihydro-1,2,6-trimethylpyridine-3,5-dicarboxylate. Chemical Communications (London), 95.

- Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. *Journal of the American Chemical Society*.
- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- Gracia, J., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. *Journal of Nanobiotechnology*, 17(1), 73.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ , ppm) of pyridine in various solvents.
- Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. *Journal of the American Chemical Society*, 143(30), 11777–11782.
- Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. *European Journal of Medicinal Chemistry Reports*.
- ResearchGate. (n.d.). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides.
- ResearchGate. (n.d.). ChemInform Abstract: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis.
- YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation.
- ResearchGate. (n.d.). Proposed mechanism for disulfide bond formation via Pd-mediated Acm removal and DSF formation.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- PubChem. (n.d.). 4-(Chloromethyl)pyridine. National Center for Biotechnology Information.
- Wang, C., et al. (2019). PDI-Regulated Disulfide Bond Formation in Protein Folding and Biomolecular Assembly. *Molecules*, 24(9), 1743.
- Chen, J., et al. (2024). Synthesis of 4-(trichloromethyl)pyrido[2',1':3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. *Organic & Biomolecular Chemistry*, 22(8), 1386-1390.
- Chin, H. W., & Lindsay, R. C. (1994). Formation of methanethiol and dimethyl disulfide in crushed tissues of broccoli florets and their inhibition by freeze-thawing. *Journal of food science*, 59(4), 825-829.
- Bermejo, A., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. *Organic Letters*, 23(24), 9524–9528.
- Apicule. (n.d.). 4-(Chloromethyl)pyridinium chloride (CAS No: 1822-51-1).
- Abdel-Raheem, Sh. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. *Assiut University*.

- Wiki-Mol. (n.d.). Trichloro-Methanethiol 75-70-7 wiki.
- ResearchGate. (n.d.). Catalytic and kinetic investigation into 4-dimethylamino pyridine/1,3-diphenyl thiourea catalyzed synthesis of chloromethyl ethylene carbonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apicule.com [apicule.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 9. b.aun.edu.eg [b.aun.edu.eg]
- 10. Lipid-peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Pyridinylmethylthiol Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154844#chemical-properties-of-pyridin-4-yl-methanethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com